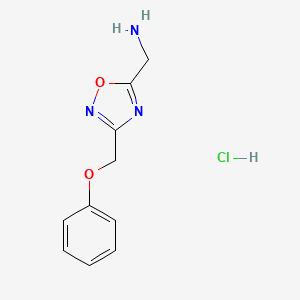

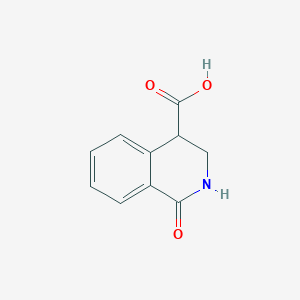

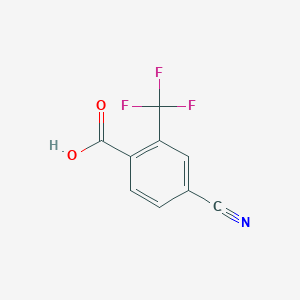

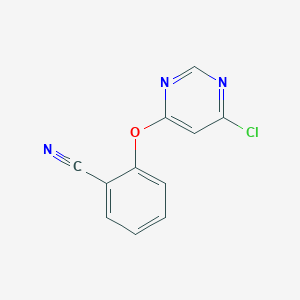

![molecular formula C13H11N3OS B1425534 N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine CAS No. 924860-60-6](/img/structure/B1425534.png)

N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

概要

説明

Benzimidazole compounds are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring . They have been found to be critical in biological processes and are present in many natural products . Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .

Synthesis Analysis

The usual synthesis of benzimidazole compounds involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In one study, N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester reacts with benzylamine to yield the corresponding N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine .Molecular Structure Analysis

The molecular structure of benzimidazole compounds can be determined by 1H and 13C NMR and X-ray diffraction .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can be determined by techniques such as FTIR and NMR .科学的研究の応用

DNA Interaction and Biological Staining

Benzimidazole derivatives, such as Hoechst 33258, exhibit strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property is leveraged in fluorescent DNA staining for cell biology research, enabling chromosome and nuclear staining and flow cytometry analysis. These applications are crucial for genetic and cellular research, highlighting the importance of benzimidazole derivatives in scientific studies (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Applications

Benzimidazole scaffolds, including those with modifications similar to the specified compound, are explored for their anticancer and antimicrobial potentials. These compounds exhibit a broad range of biological activities, such as antihypertensive, diuretic, and thermoregulating effects, alongside herbicidal properties. The structural diversity allows for targeted drug design against various diseases, making them a starting point for rational drug design (Hsu, Hu, & Liu, 2005).

Optoelectronic Materials

The incorporation of benzimidazole derivatives into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, underscoring the versatility of benzimidazole compounds in scientific and industrial applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Therapeutic Agents

Benzimidazole derivatives serve as therapeutic agents in various domains, including antihistamine, antiparasitic, and anticancer applications. Their strong binding affinity to specific biological targets, such as the H1 receptor, exemplifies their significance in developing effective treatments with potential for broad applicability and high specificity (Sharma, Hatware, Bhadane, & Patil, 2021).

作用機序

Target of Action

Benzimidazole derivatives have been found to have diverse pharmacological activities . They have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For example, some benzimidazole derivatives have been found to be allosteric activators of human glucokinase , which could potentially lead to hypoglycemic effects.

Biochemical Pathways

Again, the specific biochemical pathways affected would depend on the specific targets of the compound. Benzimidazole derivatives have been found to affect a wide range of pathways due to their diverse pharmacological activities .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound is an allosteric activator of human glucokinase, it could potentially lead to a decrease in blood glucose levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXDQPRNNRNWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

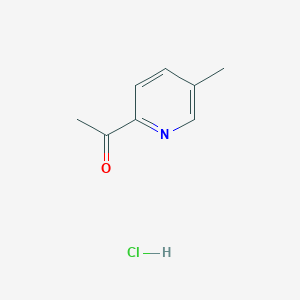

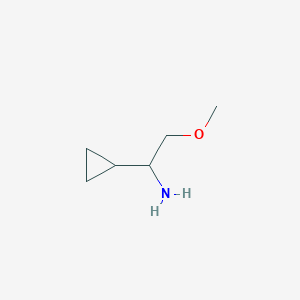

![4,6-dimethoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425454.png)